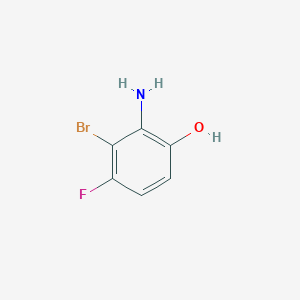

2-Amino-3-bromo-4-fluorophenol

Overview

Description

2-Amino-3-bromo-4-fluorophenol is an organic compound used as an intermediate for building blocks . It appears as a white or off-white crystalline powder, is odorless and tasteless, and is soluble in methanol but insoluble in water .

Synthesis Analysis

The synthesis of phenols like this compound can be achieved through various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction . A specific synthesis method for a similar compound, 4-Amino-3-fluorophenyl boronic acid, involves protecting the amine group and then carrying out a lithium-bromine exchange, followed by the addition of trimethyl borate and then acidic hydrolysis .Molecular Structure Analysis

The molecular formula of this compound is C6H5BrFNO, and its molecular weight is 206.01 . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis

The amine and hydroxy groups in this compound can coordinate to a metal center to form 5-membered ring complexes . It can also be used in the preparation of diaryl ethers .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 278.0±40.0 °C and a predicted density of 1.863±0.06 g/cm3 . Its pKa is predicted to be 8.82±0.23 .Scientific Research Applications

Synthesis and Characterization

- 2-Amino-3-bromo-4-fluorophenol serves as a precursor in the synthesis of complex radiopharmaceuticals. A notable example is the synthesis of no-carrier-added 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, demonstrating its utility in preparing radiopharmaceutical compounds with a fluorophenoxy moiety (Ross, Ermert & Coenen, 2011).

- Electrophilic amination of 4-fluorophenol with diazenes reveals the possibility of complete removal of the fluorine atom, indicating potential in chemical reactions involving substitution and removal of specific atoms (Bombek, Požgan, Kočevar & Polanc, 2004).

Chemical Analysis and Reaction Studies

- Studies on the fluorination of bromophenol with xenon difluoride provide insights into the reactions and products formed, adding to the knowledge of chemical behaviors and potential applications of fluorinated phenol compounds (Koudstaal & Olieman, 2010).

- Investigations into the tyrosinase-catalyzed oxidation of fluorophenols offer detailed insights into enzymatic reactions and the influence of fluorine substituents on these processes (Battaini, Monzani, Casella, Lonardi, Tepper, Canters & Bubacco, 2002).

Applications in Biology and Medicine

- The biotransformation of 4-halophenols to 4-halocatechols using Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase demonstrates the potential of this compound in biotechnological processes and the production of specific chemical compounds (Coulombel, Nolan, Nikodinovic, Doyle & O’Connor, 2011).

- The ability to biosynthetically incorporate fluorophores like 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (a compound structurally similar to this compound) into proteins at defined sites highlights the significance of such compounds in studying protein structure and dynamics (Summerer, Chen, Wu, Deiters, Chin & Schultz, 2006).

Properties

IUPAC Name |

2-amino-3-bromo-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITPHKAXJGUNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

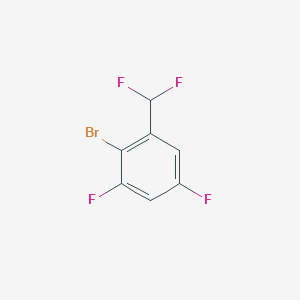

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

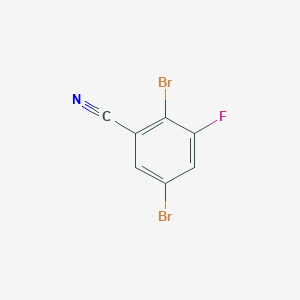

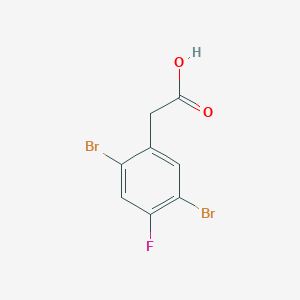

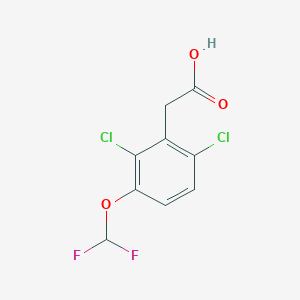

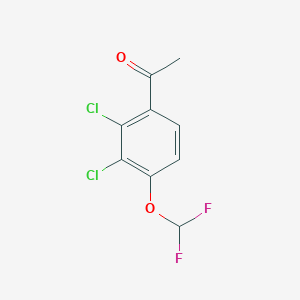

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.